
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
“1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is an organic compound with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 459.1±45.0 °C, and its predicted density is 1.33±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 4.48±0.20 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Synthesis and Antibacterial Activity : The compound has been studied for its antibacterial properties. For example, 1,4-Dihydro-4-oxopyridinecarboxylic acids, including 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid, have been synthesized and explored for their structure-activity relationships as antibacterial agents. Enoxacin, a notable derivative, showed broad and potent in vitro antibacterial activity and excellent in vivo efficacy against systemic infections (Matsumoto et al., 1984).
Antimycobacterial Activities
- Antimycobacterial Applications : This compound has been a part of research in the development of antimycobacterial agents. For instance, studies have focused on fluoroquinolone derivatives, with some compounds displaying significant in vitro and in vivo antimycobacterial activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Cancer Treatment
- Potential in Cancer Therapy : The compound has been referenced in the context of Aurora kinase inhibitors, suggesting potential applications in treating cancer. Specific formulations involving related compounds have been found to inhibit Aurora A, an enzyme relevant in cancer pathology (ロバート ヘンリー,ジェームズ, 2006).
HIV Inhibition
- Inhibition of HIV Replication : Some derivatives of the compound have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription and replication, showcasing its potential in antiviral therapy (Baba et al., 1998).
Wirkmechanismus
The mechanism of action of “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is not specified in the available literature. The compound’s effects would depend on its interactions with biological systems, which could vary based on factors such as concentration and the presence of other compounds .
Zukünftige Richtungen
The future directions for research on “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve detailed studies of its physical and chemical properties, exploration of its reactivity under various conditions, and examination of its interactions with biological systems .
Eigenschaften
IUPAC Name |
1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBYGMQFDTLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


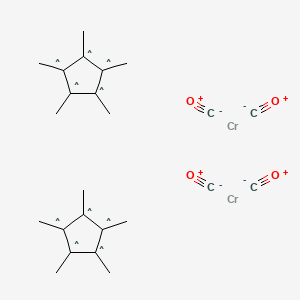
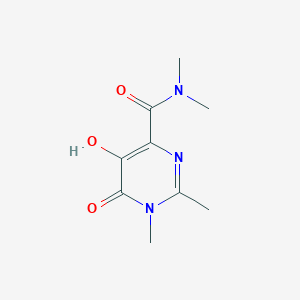

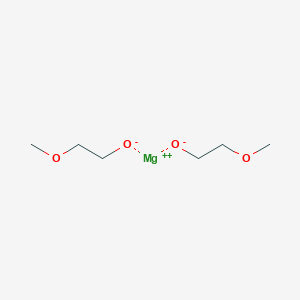

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)


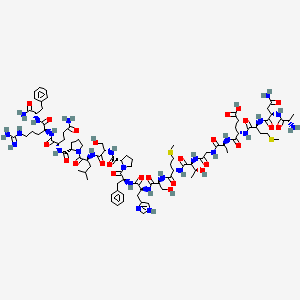


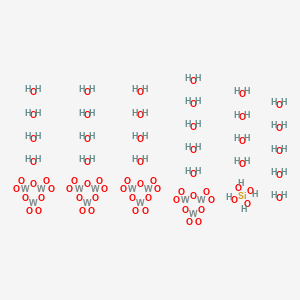

![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)
